molecular formula C22H15FO7 B5109273 dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate

dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate

Cat. No.: B5109273
M. Wt: 410.3 g/mol
InChI Key: BEYHXTRSACTXAI-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a spirocyclic compound featuring a fused furan-indene core. The molecule includes a 3-fluorophenyl substituent at position 5 and two methyl ester groups at positions 3 and 4 of the furan ring. The fluorine atom introduces electronegativity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

dimethyl 2-(3-fluorophenyl)-1',3'-dioxospiro[2H-furan-5,2'-indene]-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO7/c1-28-20(26)15-16(21(27)29-2)22(30-17(15)11-6-5-7-12(23)10-11)18(24)13-8-3-4-9-14(13)19(22)25/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYHXTRSACTXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2(C(=O)C3=CC=CC=C3C2=O)OC1C4=CC(=CC=C4)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive spiro structure, contributing to its unique biological properties. The molecular formula is C18H16FO5C_{18}H_{16}FO_5, with a molecular weight of approximately 344.32 g/mol. The IUPAC name reflects its structural complexity:

IUPAC Name: this compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown notable antibacterial and antifungal activities against various pathogens.

CompoundActivityMIC (µg/mL)Reference
Dimethyl derivativeAntibacterial12.5
Oxadiazole derivativeAntifungal8.0
Fluorinated derivativeAntimycobacterial4.0

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has been evaluated for anti-inflammatory properties. Studies suggest that similar structures inhibit key inflammatory pathways, potentially through the modulation of cytokine production.

Case Study: Inhibition of TNF-α Production

A study investigated the effect of related compounds on tumor necrosis factor-alpha (TNF-α) production in macrophages:

  • Control Group: TNF-α levels at baseline.
  • Treatment Group: Significant reduction in TNF-α levels post-treatment with the compound.

Anticancer Activity

Compounds with similar spiro structures have demonstrated anticancer activity by inducing apoptosis in cancer cells. Research indicates that they may target specific signaling pathways involved in cell proliferation and survival.

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer10.0Apoptosis induction
Lung Cancer7.5Cell cycle arrest

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial cell wall synthesis.
  • Receptor Modulation: It could interact with cellular receptors involved in inflammatory responses.
  • DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, disrupting replication in cancer cells.

Comparison with Similar Compounds

Key Research Findings

Fluorine Impact: Fluorination at the 3-position of the phenyl group enhances electronegativity and may improve binding to hydrophobic enzyme pockets compared to methoxy or amino substituents .

Ester Functionality : Methyl esters in the target compound offer higher hydrolytic stability under physiological conditions vs. ethyl esters in analogues like 2b .

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